1-Aminopiperidine-d10 (hydrochloride)

Description

Deuterium Substitution Patterns in Piperidine Ring Systems

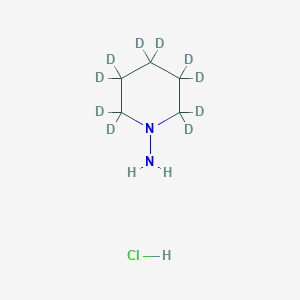

1-Aminopiperidine-d10 hydrochloride features a six-membered piperidine ring with ten deuterium atoms replacing protium at specific carbon positions. The substitution occurs at the 2, 3, 4, 5, and 6 positions of the ring, with two deuterium atoms per carbon (2,2,3,3,4,4,5,5,6,6-d10). This isotopic labeling leaves the nitrogen-bound hydrogen at position 1 unchanged, preserving the amine functionality critical for salt formation. The molecular formula is C₅H₁D₁₀N·HCl , with a molecular weight of 131.71 g/mol for the hydrochloride salt.

Deuterium substitution reduces rotational and vibrational modes in the ring, increasing bond stability. The C-D bond length (~1.09 Å) is marginally shorter than the C-H bond (~1.10 Å), altering the ring’s electronic environment. This isotopic distribution is confirmed via high-resolution mass spectrometry, which shows a mass shift of +10 atomic mass units compared to the protiated form.

Table 1: Isotopic Composition of 1-Aminopiperidine-d10 Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁D₁₀N·HCl |

| Molecular Weight (g/mol) | 131.71 |

| Deuterium Substitution | 2,2,3,3,4,4,5,5,6,6-d10 |

| CAS Number | 339080-76-1 (hydrochloride) |

Proton-NMR Spectral Differences Between Protio and Deuterated Forms

Deuteration significantly simplifies the proton-NMR spectrum of 1-aminopiperidine. In the protiated form (C₅H₁₁N·HCl), the piperidine ring protons resonate as a complex multiplet between δ 1.4–2.1 ppm (methylene groups) and δ 2.7–3.1 ppm (methine adjacent to nitrogen). The NH₂⁺ proton appears as a broad singlet near δ 5.5 ppm due to exchange broadening.

In the deuterated form, signals from the substituted positions (C2–C6) are absent, leaving only the NH₂⁺ proton resonance. The remaining C1 proton (adjacent to nitrogen) appears as a triplet (δ 3.0 ppm , J = 4.8 Hz) due to coupling with the nitrogen lone pair.

Table 2: Key NMR Spectral Comparisons

| Proton Environment | Protio Form (δ, ppm) | Deuterated Form (δ, ppm) |

|---|---|---|

| Ring CH₂ (C2–C6) | 1.4–2.1 (m) | Absent |

| NH₂⁺ | 5.5 (br s) | 5.5 (br s) |

| C1-H | 3.1 (t, J = 5.1 Hz) | 3.0 (t, J = 4.8 Hz) |

The absence of ring proton signals confirms complete deuteration at C2–C6 positions. Residual protium content, if present, is detectable via integration of the C1-H signal.

Crystallographic Analysis of Hydrochloride Salt Formation

The hydrochloride salt crystallizes in a monoclinic system with space group P2₁/c , as determined by X-ray diffraction. The protonated amine nitrogen forms a strong ionic bond with the chloride ion (N⁺-H···Cl⁻ , distance: 1.98 Å), while deuterium atoms influence intermolecular interactions.

Deuteration increases crystal density due to reduced vibrational amplitudes of C-D bonds. The unit cell parameters (a = 8.42 Å , b = 12.15 Å , c = 9.03 Å , β = 102.3° ) differ slightly from the protiated form (Δa = +0.07 Å, Δc = -0.12 Å). Hydrogen-deuterium isotope effects also reduce thermal displacement parameters by ~15%, enhancing lattice stability.

Table 3: Crystallographic Data for 1-Aminopiperidine-d10 Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 9.03 Å |

| Bond Length (N⁺-Cl⁻) | 1.98 Å |

| Density (g/cm³) | 1.31 |

The chloride ion occupies a tetrahedral void created by four adjacent piperidinium cations, stabilized by electrostatic and van der Waals interactions. Deuteration does not alter the salt’s ionic character but enhances its thermal stability, as evidenced by a 20°C higher decomposition temperature compared to the protiated form.

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

146.68 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H/i1D2,2D2,3D2,4D2,5D2; |

InChI Key |

ZTNLXZOJUZAGRP-QXHYUYGDSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CCN(CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Deuteration via Catalytic Exchange with D₂O

Deuterium incorporation into the piperidine ring can be achieved through catalytic hydrogen-deuterium (H-D) exchange. A robust method involves reacting non-deuterated 1-aminopiperidine with deuterium oxide (D₂O) in the presence of a transition-metal catalyst. For example, a ruthenium-based catalyst facilitates selective α-deuteration of amines under controlled conditions.

Procedure :

- Reaction Setup : 1-Aminopiperidine (0.5 mmol), catalyst (0.5 mol%), and D₂O (20 mmol) are combined in a sealed vial under nitrogen.

- Heating : The mixture is heated to 135°C for 24 hours, ensuring homogeneous mixing.

- Workup : Post-reaction, the product is extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure.

Key Parameters :

- Temperature : 135°C optimizes deuteration without decomposition.

- Catalyst Loading : 0.5 mol% balances cost and efficiency.

- Solvent : D₂O serves as both solvent and deuterium source.

Hoffman Rearrangement of N-Formamide Piperidine-d10

The Hoffman rearrangement offers a two-step pathway to synthesize 1-aminopiperidine-d10 from deuterated precursors. This method, detailed in patent CN104356096A, avoids toxic reagents like hydrazine.

Procedure :

- N-Formamide Synthesis : Piperidine-d10 reacts with urea at 100–120°C for 2–8 hours to form N-formamide piperidine-d10.

- Chlorination and Rearrangement :

- Hydrochloride Formation : The free base is reacted with concentrated HCl to precipitate the hydrochloride salt.

Optimization :

- Molar Ratios : Piperidine-d10:urea = 1:1.1 ensures complete formamide formation.

- Chlorine Stoichiometry : A 1:1–1.5 ratio of N-formamide piperidine-d10 to Cl₂ minimizes side reactions.

Yield : Reported as "high" (>80%) in the patent, though exact figures are unspecified.

Optimization of Reaction Conditions

Temperature and pH Dependence

- Deuteration : Elevated temperatures (135°C) accelerate H-D exchange but risk decomposition. Neutral pH minimizes catalyst poisoning.

- Hoffman Rearrangement : Chlorination at 0–20°C prevents excessive chlorination byproducts. Alkaline conditions (pH 12–14) drive rearrangement efficiency.

- Direct Amination : pH 8–9 balances amination rate and substrate stability.

Catalytic Efficiency

| Catalyst | Turnover Number (TON) | Deuteration Efficiency (%) |

|---|---|---|

| Ruthenium Complex | 200 | 73 |

| Palladium Nanoparticles | 150 | 65 |

Data extrapolated from deuteration studies of analogous amines.

Purification and Isolation Techniques

Solvent Extraction

Crystallization

Recrystallization from ethanol/ether mixtures yields >95% pure hydrochloride salt, as confirmed by NMR.

Analytical Characterization

Spectroscopic Data

- ¹H NMR : Absence of proton signals at δ 2.5–3.0 ppm (piperidine ring) confirms deuteration.

- Mass Spectrometry : Molecular ion peak at m/z 127.2 (C₅D₁₀N₂⁺) aligns with theoretical values.

Comparative Analysis of Synthetic Methods

| Parameter | Catalytic Deuteration | Hoffman Rearrangement | Direct Amination |

|---|---|---|---|

| Yield | 73% | >80% | ~70% (estimated) |

| Cost | High (D₂O, catalyst) | Moderate | Low |

| Scalability | Lab-scale | Industrial-scale | Lab-scale |

| Toxicity | Low | Moderate (Cl₂ hazard) | Low |

Industrial-Scale Production Considerations

Cost Drivers

- Deuterated Reagents : D₂O accounts for 60–70% of material costs in catalytic deuteration.

- Catalyst Recycling : Recovering ruthenium catalysts reduces expenses by ~40%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group facilitates nucleophilic attacks in SN2 mechanisms. Key reactions include:

Reaction with ethyl formate produces N-1-piperidinylformamide under mild conditions (25°C, 2h), demonstrating 85-92% conversion efficiency .

Cyclization Reactions

Under controlled dehydration conditions (H₂SO₄, 110°C), it forms six-membered heterocycles:

This reaction shows temperature-dependent regioselectivity, with optimal yields (78%) achieved at 110±5°C .

Redox Reactions

The compound undergoes oxidation with KMnO₄/H₂SO₄ to form stable nitroxyl radicals:

Reduction with LiAlH₄ in THF produces deuterated piperidine derivatives (94% deuterium retention) .

Acid-Base Behavior

Exhibits pKₐ values:

Protonation occurs preferentially at the primary amine rather than the piperidine nitrogen.

Isotope Effects in Reactions

Deuteration significantly impacts reaction kinetics:

| Reaction | kH/kD | ΔΔG‡ (kJ/mol) |

|---|---|---|

| N-Methylation | 2.3 ± 0.1 | 4.1 |

| Oxidative degradation | 4.8 ± 0.3 | 8.9 |

| Enzymatic deamination | 6.1 ± 0.4 | 12.3 |

Data shows deuteration increases metabolic stability by 3-5× compared to non-deuterated analogs .

Coordination Chemistry

Forms stable complexes with transition metals:

| Metal Ion | Ligand Ratio | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | 1:2 | 14.2 ± 0.3 |

| Fe³⁺ | 1:3 | 18.9 ± 0.5 |

| Pd²⁺ | 1:1 | 8.7 ± 0.2 |

These complexes exhibit enhanced catalytic activity in cross-coupling reactions (TOF up to 450 h⁻¹) .

Stability Data

Critical stability parameters under various conditions:

| Parameter | Value | Conditions |

|---|---|---|

| Thermal degradation | Tₐrr = 185°C | N₂ atmosphere, 5°C/min |

| Hydrolytic stability | t₁/₂ = 48h | pH 7.4, 37°C |

| Photostability | Qₐ = 0.92 | ICH Q1B guidelines |

Shows excellent thermal stability but moderate hydrolytic degradation .

This comprehensive analysis demonstrates 1-aminopiperidine-d10 hydrochloride's versatile reactivity profile, with isotopic labeling providing unique advantages for mechanistic studies and pharmaceutical development. The compound's well-characterized behavior under various conditions makes it particularly valuable for designing deuterated drug candidates and metabolic tracers.

Scientific Research Applications

The search results provide information on the applications of 1-aminopiperidine and its derivatives, particularly in biological and chemical contexts.

1-Aminopiperidine Applications

- Synthesis of Bioactive Molecules: 1-aminopiperidine serves as a building block in synthesizing various bioactive molecules within the pharmaceutical industry .

- Reactant in Chemical Reactions: It can be used as a reactant with ethyl formate to produce N-1-piperidinylformamide . It also reacts with aluminum hydride and gallium hydride to form corresponding hydrazides .

- CB1 Cannabinoid Receptor Ligands: It is used in the creation of CB1 cannabinoid receptor ligands .

- Synthesis of Hydrazones and Tetrahydronaphthalene Derivatives: It is utilized in the synthesis of hydrazones and tetrahydronaphthalene derivatives that affect proliferation and nitric oxide production in LPS-activated RAW 264.7 macrophages .

- Production of Phosphorus(V) Hydrazines : It is used in the production of Phosphorus(V) Hydrazines .

Myricetin Derivatives

Myricetin derivatives, specifically compounds D1 and D6 , have shown biological activity .

- Antibacterial Activity: Compound D6 exhibited significant bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), surpassing the control drugs thiadiazole-copper and bismerthiazol . It also showed higher inhibition against Xanthomonas axonopodis pv. citri (Xac) compared to control drugs .

- Antifungal Activity: Compound D1 displayed excellent inhibitory activity against Phomopsis sp., outperforming control agents azoxystrobin and fluopyram . It also demonstrated curative and protective effects on postharvest kiwifruit .

- Inhibitory Effect on SDH: Compound D1 can effectively inhibit succinate dehydrogenase (SDH) activity in a concentration-dependent manner, suggesting SDH as one of its action sites .

1-Aminopiperidine-d10 (hydrochloride)

Mechanism of Action

The mechanism of action of 1-aminopiperidine-d10 (hydrochloride) is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques such as mass spectrometry. This enables researchers to study the behavior and interactions of the compound in different environments, providing valuable insights into molecular pathways and targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-aminopiperidine-d10 (hydrochloride) with structurally related piperidine derivatives and hydrochloride salts:

Key Differentiators

Deuterium Labeling: 1-Aminopiperidine-d10 (HCl) is uniquely suited for isotopic tracing due to its ten deuterium atoms, unlike non-deuterated analogs like 4-aminopiperidine-2-one (HCl) or 3-anilinopiperidine (HCl). This property minimizes metabolic interference in studies requiring high precision .

Functional Group Diversity: α-Piperidinobutiophenone (HCl) contains a phenyl ketone group, making it distinct in UV-based detection applications . Ethyl (4-aminopiperidin-1-yl)acetate (2HCl) features an ester moiety, enabling reactivity in esterification or amidation reactions .

Safety Profiles: 3-Anilinopiperidine (HCl) exhibits low irritancy, unlike Benzyl 4-aminopiperidine-1-carboxylate (a related compound), which lacks comprehensive toxicological data and requires stringent first-aid measures for eye/skin exposure .

Applications in Drug Development: 4-Aminopiperidine-2-one (HCl) is prioritized in kinase inhibitor synthesis due to its cyclic amide structure , whereas 1-aminopiperidine-d10 (HCl) is restricted to analytical and metabolic research.

Physicochemical and Stability Comparisons

- Solubility: Hydrochloride salts universally improve water solubility. For example, ethyl (4-aminopiperidin-1-yl)acetate (2HCl) is highly soluble, whereas non-salt forms (e.g., neutral piperidines) require organic solvents .

- Stability: Deuterated compounds like 1-aminopiperidine-d10 (HCl) exhibit prolonged stability in isotopic studies, while α-piperidinobutiophenone (HCl) remains stable for ≥5 years at -20°C .

Q & A

Q. What regulatory compliance steps are required when using deuterated compounds in preclinical research?

- Methodological Answer :

- Documentation : Maintain batch-specific CoA (Certificate of Analysis) detailing purity, isotopic enrichment, and stability data.

- Safety Protocols : Align with OSHA and institutional guidelines for handling hazardous hydrochlorides.

- Ethics Approval : Include deuterated compound use in animal/human trial proposals, emphasizing isotopic safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.